![molecular formula C21H29BrO3S2 B13846652 5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound belonging to the bithiophene family. This compound is characterized by the presence of a bromo group, hexyloxy side chains, and an aldehyde functional group. It is primarily used in the synthesis of semiconducting materials and has applications in organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde typically involves the bromination of 3,3’-bis(hexyloxy)-[2,2’-bithiophene] followed by formylation. The bromination is achieved using bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) in an organic solvent like dichloromethane. The formylation is then carried out using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-methanol.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is widely used in scientific research, particularly in the field of organic electronics. It serves as a building block for the synthesis of semiconducting polymers and oligomers used in organic field-effect transistors (OFETs) and organic solar cells (OSCs) . The compound’s unique structure allows for efficient charge transport and enhanced solubility, making it ideal for use in flexible electronic devices.
Wirkmechanismus
The mechanism of action of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde in organic electronics involves its ability to form conjugated systems with extended π-electron delocalization. This conjugation facilitates efficient charge transport through the material, which is crucial for the performance of electronic devices. The hexyloxy side chains enhance solubility and processability, while the bromo group allows for further functionalization and cross-linking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
- 5-Bromo-2,2’-bithiophene
Uniqueness
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde stands out due to its combination of a bromo group, hexyloxy side chains, and an aldehyde functional group. This unique structure provides a balance of solubility, reactivity, and electronic properties, making it highly versatile for various applications in organic electronics.
Eigenschaften
Molekularformel |
C21H29BrO3S2 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
5-(5-bromo-3-hexoxythiophen-2-yl)-4-hexoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrO3S2/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI-Schlüssel |
QCBLDIPIHAHULX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


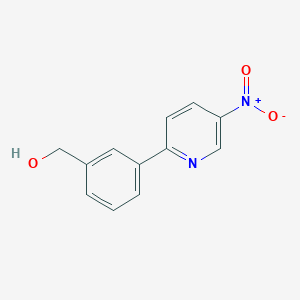
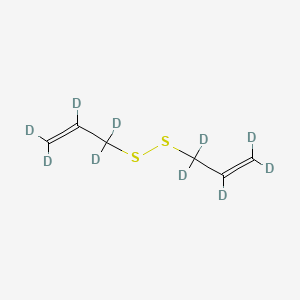
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
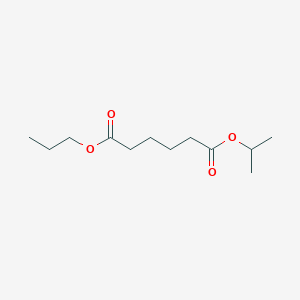
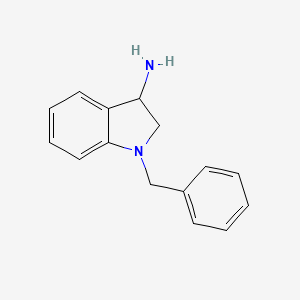
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
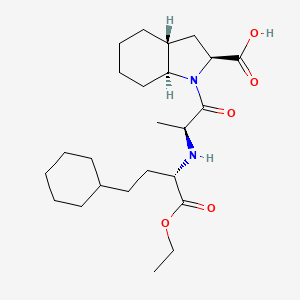
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
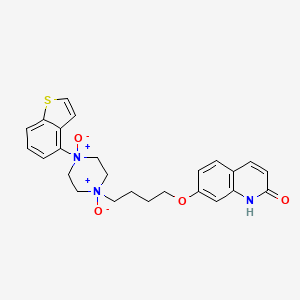
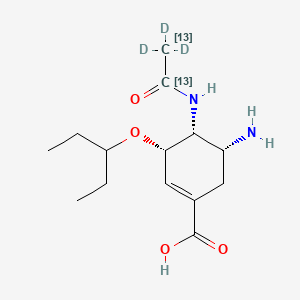
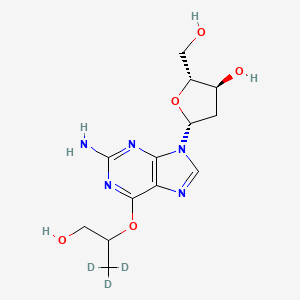
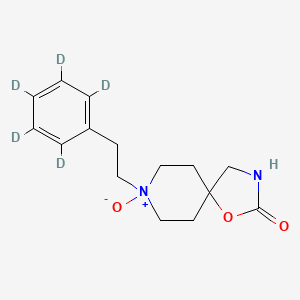
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
